molecular formula C18H18N2OS2 B2558023 4-(3,5-Dimethylphenyl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one CAS No. 380346-39-4

4-(3,5-Dimethylphenyl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one

Cat. No.: B2558023
CAS No.: 380346-39-4
M. Wt: 342.48
InChI Key: VLGOVLDMKVRKFP-UHFFFAOYSA-N
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Description

4-(3,5-Dimethylphenyl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),5-trien-3-one is a complex heterocyclic compound featuring a tricyclic core with fused thia-diazatricyclo rings, a 5-sulfanyl (-SH) group, and a 3,5-dimethylphenyl substituent. This structure combines sulfur and nitrogen atoms within its polycyclic framework, which may confer unique electronic and steric properties.

Properties

IUPAC Name

3-(3,5-dimethylphenyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2OS2/c1-10-7-11(2)9-12(8-10)20-17(21)15-13-5-3-4-6-14(13)23-16(15)19-18(20)22/h7-9H,3-6H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLGOVLDMKVRKFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=O)C3=C(NC2=S)SC4=C3CCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-Dimethylphenyl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the formation of the tricyclic core through cyclization reactions, followed by the introduction of the dimethylphenyl and sulfanyl groups under specific reaction conditions. Common reagents used in these reactions include organolithium reagents, sulfur sources, and various catalysts to facilitate the cyclization and functionalization processes.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(3,5-Dimethylphenyl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one undergoes various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can undergo reduction reactions to modify the tricyclic core or the phenyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the tricyclic core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and reaction time.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring or the tricyclic core.

Scientific Research Applications

4-(3,5-Dimethylphenyl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(3,5-Dimethylphenyl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related analogs, focusing on substituents, molecular formulas, and key properties inferred from available evidence:

Compound Name Substituent Molecular Formula Molecular Weight Key Features References
4-(3,5-Dimethylphenyl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),5-trien-3-one (Target Compound) 3,5-Dimethylphenyl Likely C₁₈H₁₈N₂OS₂* ~346.47* Electron-donating methyl groups may enhance lipophilicity and steric bulk. N/A**
4-(2-Methoxyphenyl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),5-trien-3-one 2-Methoxyphenyl C₁₇H₁₆N₂O₂S₂ 344.45 Methoxy group introduces polarity; commercial availability discontinued .
4-(3-Methoxyphenyl)-5-sulfanylidene-8-thia-4,6-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7)-dien-3-one 3-Methoxyphenyl Not provided Not provided Sulfanylidene (-S=) group may alter redox properties; discontinued commercially .
9-(4-Hydroxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6 4-Hydroxyphenyl Not provided Not provided Hydroxyl group increases hydrogen-bonding potential; spectral data reported .

Inferred from analogs: Replacing methoxy (OCH₃) with dimethyl (CH₃)₂ groups increases carbon/hydrogen content.

Key Observations:

Electron-Withdrawing Groups: Hydroxyphenyl (as in ) or sulfanylidene (as in ) substituents may increase polarity or redox activity, respectively.

Ring Conformation: Analogous compounds have been analyzed using SHELX , implying that the target compound’s three-dimensional structure could be resolved via similar crystallographic techniques.

This underscores the need for further study of the dimethylphenyl variant to assess its practicality.

Biological Activity

The compound 4-(3,5-Dimethylphenyl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one is a complex heterocyclic compound with potential biological activities. This article reviews its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C22H26N2OS2
  • Molecular Weight : 398.58 g/mol
  • CAS Number : 438030-39-8

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study on related thiadiazole derivatives found that they possess broad-spectrum antimicrobial activity against various pathogens, including bacteria and fungi .

Antitumor Activity

The compound has shown promise in antitumor studies. For instance, derivatives with similar structures have been tested for their ability to inhibit cancer cell proliferation. In vitro assays demonstrated that certain analogs effectively reduced the viability of various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .

MAO Inhibition

Monoamine oxidase (MAO) inhibitors are critical in treating depression and other neurological disorders. Compounds with structural similarities to our target compound have been evaluated for MAO-A and MAO-B inhibitory activity. Some derivatives showed IC50 values in the low micromolar range, indicating potent inhibitory effects .

Toxicological Profile

Toxicity studies are essential for assessing the safety of new compounds. The LD50 for related compounds has been determined in animal models, providing insights into their acute toxicity profiles. For example, one study reported an LD50 of 1190 mg/kg for a structurally similar compound administered intragastrically .

Case Study 1: Antimicrobial Efficacy

A recent study tested the antimicrobial efficacy of a series of thiadiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that some derivatives exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.

CompoundMIC (µg/mL)Activity
Compound A10Strong
Compound B25Moderate
Compound C50Weak

Case Study 2: Antitumor Activity

In a study assessing the antitumor potential of thiadiazole derivatives, several compounds were found to inhibit the growth of MCF-7 breast cancer cells effectively.

CompoundIC50 (µM)Mechanism
Compound D0.060 ± 0.002Apoptosis induction
Compound E0.241 ± 0.011Cell cycle arrest

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and characterization methods for this compound?

  • Methodological Answer : Synthesis typically involves multi-step cyclization reactions with 3,5-dimethylphenyl precursors. Characterization should combine NMR (1H/13C), FT-IR , and mass spectrometry to confirm the tricyclic core and sulfanyl/thia substituents. For structural validation, X-ray crystallography is critical to resolve stereochemical ambiguities, especially in the diazatricyclo framework. Spectral data interpretation should align with analogous compounds, such as those described in Bioorganic Chemistry studies .
  • Experimental Design Tip : Use split-split plot designs (as in agricultural chemistry studies) to test reaction variables (e.g., temperature, catalyst load) systematically .

Q. What analytical techniques are most effective for purity assessment?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV-Vis detection is preferred for quantifying impurities. Pair this with thermogravimetric analysis (TGA) to assess thermal stability, which may influence degradation pathways. Cross-reference results with spectral libraries from peer-reviewed syntheses of structurally similar heterocycles .

Advanced Research Questions

Q. How can researchers evaluate the environmental fate and ecotoxicological impacts of this compound?

  • Methodological Answer : Adopt a tiered approach inspired by Project INCHEMBIOL :

Phase 1 (Lab) : Determine physicochemical properties (logP, solubility) and photodegradation kinetics.

Phase 2 (Microcosm) : Assess biodegradation in soil/water systems using LC-MS/MS to track metabolite formation.

Phase 3 (Ecotoxicology) : Conduct acute/chronic toxicity assays on model organisms (e.g., Daphnia magna) at cellular and population levels.

  • Table : Key Parameters for Environmental Risk Assessment
ParameterMethodRelevance
LogPShake-flask HPLCBioaccumulation potential
Hydrolysis half-lifepH-varied stability studiesEnvironmental persistence
EC50 (Daphnia)OECD Test 202Acute toxicity threshold

Q. What theoretical frameworks guide mechanistic studies of its reactivity?

  • Methodological Answer : Link experiments to computational chemistry models (e.g., DFT for transition-state analysis) to predict regioselectivity in sulfanyl-group reactions. Integrate the quadripolar methodological model (theoretical, epistemological, morphological, technical poles) to align hypotheses with observable reaction outcomes . For example, reconcile discrepancies between predicted vs. observed reaction rates by iterating between computational simulations and kinetic experiments .

Q. How to resolve contradictions in reported bioactivity data?

  • Methodological Answer : Apply critical comparative analysis :

  • Replicate studies under standardized conditions (e.g., fixed pH, solvent systems).
  • Use meta-analysis to identify confounding variables (e.g., impurity profiles, assay protocols).
  • Reference prior work on flavonoid derivatives (e.g., 5-hydroxy-7-substituted analogs) to contextualize structure-activity relationships .
    • Data Conflict Example : If Compound X shows antimicrobial activity in one study but not another, compare inoculum sizes, culture media, and endpoint detection methods.

Methodological Frameworks for Interdisciplinary Research

Q. How to integrate this compound into a broader pharmacological or materials science study?

  • Methodological Answer :

  • Step 1 : Define the conceptual framework (e.g., "heterocyclic compounds as kinase inhibitors" or "sulfur-rich scaffolds for battery electrolytes").
  • Step 2 : Use bibliometric analysis to map knowledge gaps (e.g., low exploration of diazatricyclo derivatives in catalysis) .
  • Step 3 : Design multi-parametric assays (e.g., combine electrochemical stability tests with cytotoxicity profiling) .

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